
6-Méthylquinazolin-2-amine
Vue d'ensemble
Description
6-Methylquinazolin-2-amine is a derivative of the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used as key structures in medicinal chemistry for drug development. The methyl group at the 6th position and the amine group at the 2nd position are indicative of potential modifications that can be made to the core structure to enhance its properties or biological activity.
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6-methylquinazolin-2-amine, can be achieved through various methods. One approach involves the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the activation of aldehydes to synthesize tertiary amines, which could potentially be applied to the synthesis of 6-methylquinazolin-2-amine . Another method includes a one-pot multicomponent reaction (MCR), which is a more straightforward approach than conventional multistep organic reactions, allowing for the synthesis of new organic molecules, including tetrahydroquinazoline derivatives, in a single step . Additionally, direct amidation of 2-methylquinolines with amines catalyzed by copper has been described, which could be relevant for the synthesis of 6-methylquinazolin-2-amine .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents like a methyl group and an amine group can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including functionalization and catalytic activities. For instance, biquinazoline-based primary amines have been synthesized and used for asymmetric catalysis, which could be extrapolated to the reactivity of 6-methylquinazolin-2-amine . Furthermore, the functionalization of the C-H bond, as seen in the synthesis of 2-phenylquinazolines, is a significant reaction that could be applicable to 6-methylquinazolin-2-amine for the introduction of additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylquinazolin-2-amine would be influenced by its molecular structure. The presence of the amine group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds. The methyl group can add lipophilicity to the molecule, potentially affecting its pharmacokinetic properties. The synthesis and characterization of similar compounds, such as 2-chloro-4-amino-6,7-dimethoxyquinazoline, provide insights into the methods used to determine these properties, such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .
Relevant Case Studies
While the provided papers do not mention specific case studies involving 6-methylquinazolin-2-amine, the synthesis and characterization of related quinazoline derivatives, as well as their biological activities, such as antibacterial properties, are indicative of the potential applications of 6-methylquinazolin-2-amine in medicinal chemistry and drug discovery . The elucidation of the stereochemistry of diastereoisomers of related compounds also highlights the importance of stereochemical considerations in the study of such molecules .
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinazoline, y compris la 6-méthylquinazolin-2-amine, ont été trouvés pour présenter des activités anticancéreuses significatives . Les chercheurs ont synthétisé une variété de composés de quinazoline avec différentes activités biologiques en installant divers groupes actifs sur la partie quinazoline .
Activité anti-inflammatoire
Les dérivés de la quinazoline sont également connus pour leurs propriétés anti-inflammatoires . Ils ont été largement étudiés pour leur potentiel dans le traitement des affections liées à l'inflammation .
Activité antibactérienne
Les dérivés de la quinazoline ont montré des propriétés antibactériennes prometteuses . Cela en fait des candidats potentiels pour le développement de nouveaux antibiotiques .
Activité analgésique
Les composés de quinazoline ont été trouvés pour présenter des activités analgésiques (soulagement de la douleur) . Par exemple, une modification supplémentaire de la 2-méthylthioquinazolinone substituée par de la thiourée a donné une activité plus élevée, à savoir 67 ± 1,18 % à 2 h à 20 mg/kg
Orientations Futures
Mécanisme D'action
Target of Action
6-Methylquinazolin-2-amine, a derivative of quinazolinone, has been studied for its potential anticonvulsant activity
Mode of Action
Quinazolinone derivatives have been shown to exhibit considerable anticonvulsant activity . This suggests that 6-Methylquinazolin-2-amine may interact with its targets to modulate neuronal activity, potentially inhibiting the abnormal electrical discharges that lead to seizures.
Biochemical Pathways
Given its potential anticonvulsant activity, it may impact the function of ion channels or neurotransmitter systems, thereby altering the electrical activity within the brain .
Result of Action
The molecular and cellular effects of 6-Methylquinazolin-2-amine’s action are likely related to its potential anticonvulsant activity. By interacting with its targets, this compound may help to normalize neuronal activity, potentially reducing the frequency and severity of seizures .
Propriétés
IUPAC Name |
6-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBAZGAHVJGFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376432 | |
| Record name | 6-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1687-52-1 | |
| Record name | 6-Methyl-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



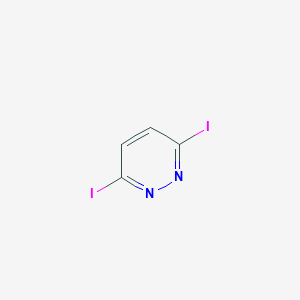


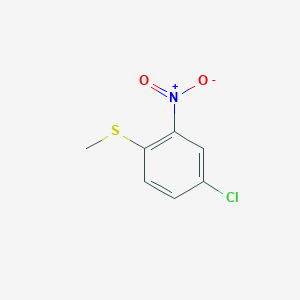

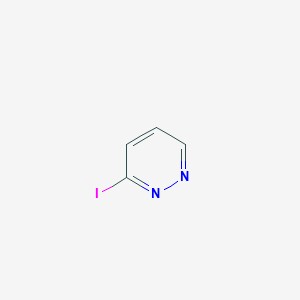
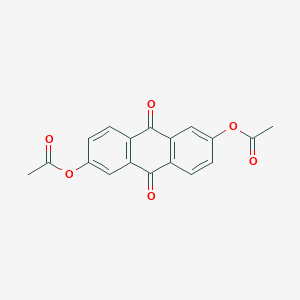
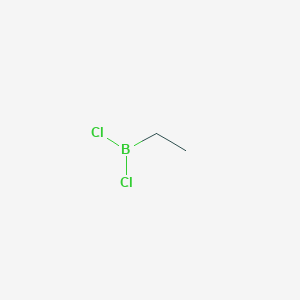

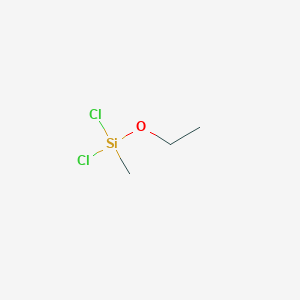
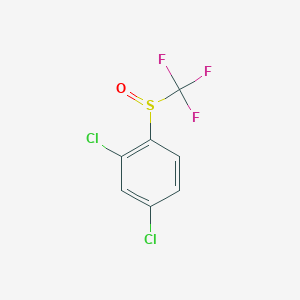
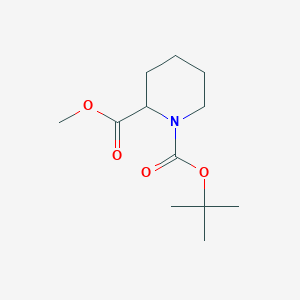
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
